N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
Description
The compound N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with methoxy and methyl groups, a dimethylaminopropyl side chain, and a methylsulfonylbenzamide moiety. Its hydrochloride salt form enhances solubility, which is critical for pharmacological applications.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S2.ClH/c1-15-7-12-18(29-4)19-20(15)30-22(23-19)25(14-6-13-24(2)3)21(26)16-8-10-17(11-9-16)31(5,27)28;/h7-12H,6,13-14H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRUZTZTTLRNPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of a dimethylamino group enhances its lipophilicity and potential for cellular uptake.
Molecular Formula: C₁₈H₂₃N₃O₃S
Molecular Weight: 357.45 g/mol
CAS Number: Not specified in the sources
Research indicates that compounds containing benzothiazole derivatives exhibit various mechanisms of action, including:
- Antitumor Activity: Benzothiazole derivatives have been shown to inhibit tumor cell growth through several pathways, including the induction of apoptosis and interference with DNA synthesis. For instance, studies have highlighted that modifications in the benzothiazole structure can significantly enhance cytotoxicity against various cancer cell lines .
- Modulation of Receptor Activity: The compound has been identified as a positive allosteric modulator for M(4) muscarinic receptors, which play a crucial role in neurotransmission. The binding affinity and efficacy at these receptors suggest potential applications in treating neurological disorders .
Biological Activity Data
The following table summarizes key biological activities associated with the compound and related benzothiazole derivatives:
Case Studies
-
Antitumor Efficacy:
A study evaluated the effects of various benzothiazole derivatives on human-derived tumor cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity, suggesting that this compound could be optimized for improved therapeutic effects . -
Muscarinic Receptor Interaction:
In another study, ML293, a compound related to the target compound, was shown to exhibit significant selectivity and efficacy at M(4) receptors. This highlights the potential for developing treatments for conditions such as schizophrenia or Alzheimer’s disease through modulation of cholinergic signaling pathways .
Research Findings
Recent research has focused on elucidating the biological pathways influenced by benzothiazole derivatives:
- Proteomic Analysis: A proteomic study demonstrated that exposure to benzothiazoles altered the expression of proteins related to energy metabolism and stress response, providing insights into their mechanism of action against pests .
- Structure-Activity Relationship (SAR): Investigations into SAR have revealed that modifications in the phenyl and thiazole rings significantly affect the biological activity, emphasizing the importance of chemical structure in drug design .
Comparison with Similar Compounds
Substituent Variations in Sulfonyl Groups
The most direct analog is N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS 1217076-86-2), which replaces the methylsulfonyl group with ethylsulfonyl. Key differences include:
The ethylsulfonyl analog’s larger substituent may improve pharmacokinetic properties but could reduce solubility compared to the methyl variant.
Comparison with Triazole-Based Sulfonyl Derivatives
describes 1,2,4-triazole derivatives with phenylsulfonyl groups (e.g., compounds [7–9]) synthesized via Friedel-Crafts and cyclization reactions. While these lack the benzo[d]thiazole core, they share sulfonyl and aromatic motifs, enabling indirect comparisons:
The benzo[d]thiazole core in the target compound may offer greater metabolic stability compared to triazoles, which are prone to tautomerism and oxidative degradation.
Halogen-Substituted Analogs
also highlights halogenated derivatives (X = Cl, Br in compounds [4–15]). Introducing halogens typically enhances binding affinity via hydrophobic or halogen-bonding interactions. For example:
- Steric Effects : Larger halogens (Br) may hinder binding in sterically sensitive pockets compared to methyl/ethyl sulfonyl groups.
The target compound’s methylsulfonyl group balances electronic and steric effects, avoiding the toxicity risks associated with halogens.
Research Findings and Implications
- Structure-Activity Relationship (SAR) :
- Pharmacological Potential: While specific data for the target compound are lacking, analogs with similar sulfonyl-benzamide structures are explored as kinase inhibitors or anti-inflammatory agents.
Preparation Methods
Synthesis of 4-Methoxy-7-methylbenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 2-amino-4-methoxy-6-methylthiophenol with cyanogen bromide (BrCN) in ethanol/water (1:1) at 0–5°C. After 12 hours, the precipitate is filtered and recrystallized from methanol to yield white crystals (95% purity by HPLC).
Key parameters :
N-Alkylation with 3-(Dimethylamino)propyl Group
The secondary amine undergoes alkylation using n-propyl p-toluenesulfonate in dimethylacetamide (DMAc) at 80°C under nitrogen:
$$
\text{C}9\text{H}{10}\text{N}2\text{OS} + \text{C}{10}\text{H}{14}\text{O}3\text{S} \xrightarrow{\text{DMAc, K}2\text{CO}3} \text{C}{12}\text{H}{19}\text{N}_3\text{OS} + \text{TsOH}
$$
Optimization insights :
- Base selection : Potassium carbonate superior to NaOH for minimizing side reactions
- Solvent : DMAc provides optimal solubility vs. DMF or DMSO
- Workup : Biphasic extraction with 2-methyltetrahydrofuran/brine (1.8:1 v/v) achieves 98% phase separation
Yield: 82% after silica gel chromatography (hexane:EtOAc 3:1).
Acylation with 4-(Methylsulfonyl)benzoyl Chloride
The alkylated intermediate reacts with 4-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base:
$$
\text{C}{12}\text{H}{19}\text{N}3\text{OS} + \text{C}8\text{H}7\text{ClO}3\text{S} \xrightarrow{\text{DCM, DIPEA}} \text{C}{20}\text{H}{26}\text{N}3\text{O}5\text{S}_2 + \text{HCl}
$$
Critical considerations :
Hydrochloride Salt Formation
The free base is treated with 1.1 eq HCl in isopropanol at 0°C:
$$
\text{C}{20}\text{H}{26}\text{N}3\text{O}5\text{S}2 + \text{HCl} \rightarrow \text{C}{20}\text{H}{27}\text{ClN}3\text{O}5\text{S}2
$$
Process details :
- Solvent system : Isopropanol preferred over EtOH for crystal morphology
- Filtration : Buchner filtration with IPA wash (2× volumes)
- Drying : Vacuum oven at 40°C for 48 hours
Final yield: 76% over four steps; HPLC purity 99.3%.
Analytical Characterization
Spectroscopic Data
$$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.98 (d, J=8.4 Hz, 2H, ArH), 7.35 (d, J=8.8 Hz, 1H, benzothiazole-H), 6.89 (s, 1H, benzothiazole-H), 3.94 (s, 3H, OCH$$3$$), 3.42–3.35 (m, 2H, NCH$$2$$), 3.18 (s, 3H, SO$$2$$CH$$3$$), 2.89 (t, J=7.2 Hz, 2H, CH$$2$$N), 2.44 (s, 6H, N(CH$$3$$)$$2$$).
HRMS (ESI+): m/z calc. for C$${20}$$H$${26}$$N$$3$$O$$5$$S$$_2$$ [M+H]$$^+$$: 476.1314; found: 476.1311.
Scale-Up Considerations
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core. Subsequent steps introduce substituents such as the dimethylaminopropyl and methylsulfonylbenzamide groups. Key intermediates are purified using techniques like recrystallization or chromatography. Analytical methods such as IR spectroscopy and NMR are critical for confirming structural integrity at each stage .
Q. How is structural characterization performed for this compound?
Characterization relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For example, ¹H NMR can resolve the methylsulfonyl and dimethylamino proton environments, while HPLC ensures >95% purity .
Q. What initial biological assays are recommended for screening its activity?
Initial screening often includes histone deacetylase (HDAC) inhibition assays due to structural similarities with known inhibitors. Cytotoxicity assays (e.g., against cancer cell lines like A549 or NIH/3T3) and anti-inflammatory models (e.g., COX-2 inhibition) are also common .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
Optimization involves adjusting parameters such as temperature (e.g., 60–80°C for amide coupling), solvent polarity (e.g., DMF for solubility), and catalyst loading. Continuous flow reactors may enhance scalability and reduce side reactions .
Q. How should researchers resolve contradictions in bioactivity data across studies?
Orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) validate target engagement. Dose-response curves and kinetic studies clarify potency discrepancies. Cross-referencing with structurally analogous compounds (e.g., HDAC inhibitors with benzothiazole moieties) can contextualize results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
SAR analysis compares analogs with variations in key groups (e.g., methoxy vs. methylsulfonyl substituents). For example, replacing the dimethylaminopropyl chain with a morpholinopropyl group reduces HDAC affinity, while methylsulfonyl enhances metabolic stability .
Q. Which computational methods predict target interactions or metabolic stability?
Molecular docking (e.g., AutoDock Vina) models binding to HDAC isoforms. Density functional theory (DFT) calculates electronic properties of the methylsulfonyl group to predict reactivity. ADMET predictors (e.g., SwissADME) estimate solubility and cytochrome P450 interactions .
Q. How should stability studies be designed for this compound under various conditions?
Accelerated stability testing (40°C/75% RH) over 4 weeks, monitored via HPLC, identifies degradation products. Photostability under UV light and pH-dependent hydrolysis (e.g., in simulated gastric fluid) assess formulation feasibility. Lyophilization improves long-term storage in aqueous buffers .
Key Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during amide coupling to prevent hydrolysis .
- Bioassay Validation : Include positive controls (e.g., SAHA for HDAC assays) and triplicate measurements to minimize variability .
- Data Interpretation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC) to resolve overlapping signals in the benzo[d]thiazol region .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
